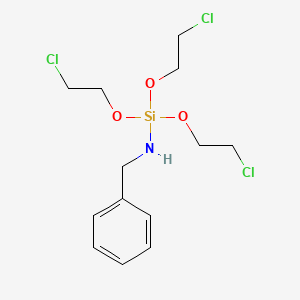
N-Benzyl-1,1,1-tris(2-chloroethoxy)silanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-1,1,1-tris(2-chloroethoxy)silanamine is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a benzyl group attached to a silicon atom, which is further bonded to three 2-chloroethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1,1,1-tris(2-chloroethoxy)silanamine typically involves the reaction of benzylamine with trichlorosilane in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with 2-chloroethanol to yield the final product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of several hours.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control of temperature and pressure to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
N-Benzyl-1,1,1-tris(2-chloroethoxy)silanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 2-chloroethoxy groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under appropriate conditions.
Reduction Reactions: The silicon-nitrogen bond can be reduced to form silane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, thiols, and amines. The reactions are typically carried out in polar solvents such as ethanol or methanol at room temperature.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used, and the reactions are conducted under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed, and the reactions are performed in anhydrous solvents like tetrahydrofuran.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted silanes.
Oxidation Reactions: The major products are benzaldehyde or benzoic acid.
Reduction Reactions: The major products are silane derivatives.
科学的研究の応用
N-Benzyl-1,1,1-tris(2-chloroethoxy)silanamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: It is employed in the modification of biomolecules and in the study of silicon-based biochemistry.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism of action of N-Benzyl-1,1,1-tris(2-chloroethoxy)silanamine involves its interaction with various molecular targets. The benzyl group can interact with aromatic residues in proteins, while the 2-chloroethoxy groups can form hydrogen bonds with polar residues. The silicon atom can coordinate with metal ions, influencing the activity of metalloenzymes. These interactions can modulate the activity of biological pathways and lead to specific biological effects.
類似化合物との比較
Similar Compounds
N-Benzyl-1,1,1-tris(2-chloroethoxy)silanamine: Characterized by the presence of a benzyl group and three 2-chloroethoxy groups attached to a silicon atom.
Tris(1-benzyl-1,2,3-triazol-4-yl)methane: Contains a benzyl group and three triazole rings attached to a central carbon atom.
1-(Benzyl)-1H-1,2,3-triazol-4-yl derivatives: Feature a benzyl group and a triazole ring attached to various functional groups.
Uniqueness
This compound is unique due to its combination of a silicon atom with a benzyl group and three 2-chloroethoxy groups. This structure imparts specific chemical reactivity and potential for diverse applications that are not observed in other similar compounds.
特性
CAS番号 |
91837-64-8 |
|---|---|
分子式 |
C13H20Cl3NO3Si |
分子量 |
372.7 g/mol |
IUPAC名 |
1-phenyl-N-[tris(2-chloroethoxy)silyl]methanamine |
InChI |
InChI=1S/C13H20Cl3NO3Si/c14-6-9-18-21(19-10-7-15,20-11-8-16)17-12-13-4-2-1-3-5-13/h1-5,17H,6-12H2 |
InChIキー |
HTNMXYYFIPTRJA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN[Si](OCCCl)(OCCCl)OCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




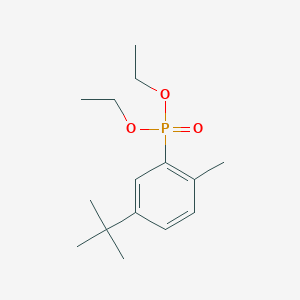

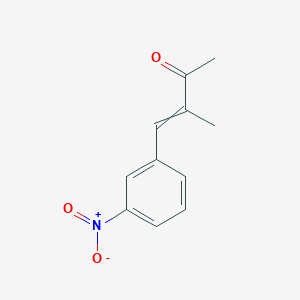
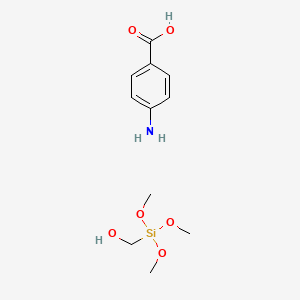

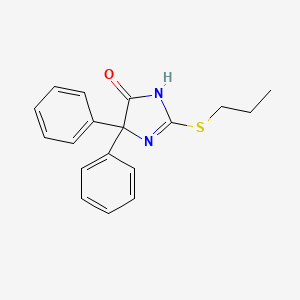
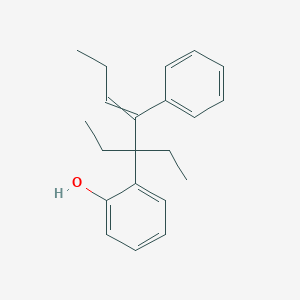
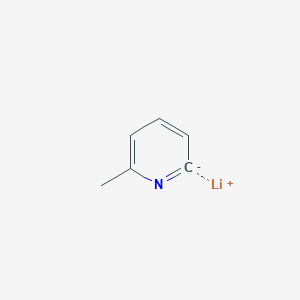
![4-[2-(Methylselanyl)ethyl]benzene-1,2-diol](/img/structure/B14345419.png)


![Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]-](/img/structure/B14345437.png)
